6-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethylthiophen-2-yl)-N-methylquinoline-4-carboxamide
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Overview
Description
6-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethylthiophen-2-yl)-N-methylquinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with various functional groups
Preparation Methods
The synthesis of 6-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethylthiophen-2-yl)-N-methylquinoline-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Substitution Reactions:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized separately and then attached to the quinoline core through a coupling reaction.
Final Coupling: The final step involves coupling the quinoline core with the pyrazole ring and the thiophene derivative under specific conditions to form the desired compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
6-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethylthiophen-2-yl)-N-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethylthiophen-2-yl)-N-methylquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound in the development of new drugs due to its potential biological activity.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms.
Industrial Applications: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethylthiophen-2-yl)-N-methylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
6-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethylthiophen-2-yl)-N-methylquinoline-4-carboxamide can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds with a quinoline core but different substituents.
Pyrazole Derivatives: Compounds with a pyrazole ring but different core structures.
Thiophene Derivatives: Compounds with a thiophene ring but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity, which may differ from other similar compounds.
Properties
Molecular Formula |
C23H23ClN4OS |
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Molecular Weight |
439.0 g/mol |
IUPAC Name |
6-chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(5-ethylthiophen-2-yl)-N-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H23ClN4OS/c1-5-17-7-9-22(30-17)21-11-19(18-10-16(24)6-8-20(18)26-21)23(29)27(3)13-15-12-25-28(4)14(15)2/h6-12H,5,13H2,1-4H3 |
InChI Key |
OBCFLCDBRQOQOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N(C)CC4=C(N(N=C4)C)C |
Origin of Product |
United States |
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